fat body protein P6

Sulfur-storage protein Amino acid composition Gene duplication

Fat body protein P6 (also designated Fat body protein 2, Fbp2; UniProt accession P54398) is a 256-amino-acid polypeptide expressed exclusively in the larval fat body of Drosophila melanogaster during the third instar. Originally characterized as one of six major methionine-containing polypeptides synthesized by the larval fat body alongside the LSP-1 subunits, LSP-2, and P1, the Fbp2 gene is an ancient duplication of the alcohol dehydrogenase (Adh) gene and belongs to the short-chain dehydrogenases/reductases (SDR) family.

Molecular Formula C9H11N4O3Zn-
Molecular Weight 0
CAS No. 139946-16-0
Cat. No. B1178525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefat body protein P6
CAS139946-16-0
Synonymsfat body protein P6
Molecular FormulaC9H11N4O3Zn-
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fat Body Protein P6 (CAS 139946-16-0, Fbp2): A Methionine-Rich Drosophila Nutrient Storage Protein for Developmental Biology and Evolutionary Research


Fat body protein P6 (also designated Fat body protein 2, Fbp2; UniProt accession P54398) is a 256-amino-acid polypeptide expressed exclusively in the larval fat body of Drosophila melanogaster during the third instar [1]. Originally characterized as one of six major methionine-containing polypeptides synthesized by the larval fat body alongside the LSP-1 subunits, LSP-2, and P1, the Fbp2 gene is an ancient duplication of the alcohol dehydrogenase (Adh) gene and belongs to the short-chain dehydrogenases/reductases (SDR) family [2][3]. The mature P6 protein is notable for its extraordinary methionine content—20% of all amino acid residues (51 methionines), in stark contrast to the near-absence of methionine in its paralog ADH—and is considered to function as a sulfur-storage protein during metamorphosis [3][4]. Recombinant Fbp2 is commercially available from multiple vendors in several expression systems (Yeast, E. coli, Baculovirus, Mammalian cell) with purity levels exceeding 85–90% by SDS-PAGE, and is primarily used as a positive control for ELISA, Western Blot, IFA, and RIA applications [5]. It is critical to note that while chemical vendor databases associate CAS 139946-16-0 with a small-molecule formula (C₉H₁₁N₄O₃Zn⁻), the biological entity referenced by this catalog number is the full-length recombinant Drosophila melanogaster Fbp2 protein; procurement should be verified against the UniProt accession P54398 and the expected molecular weight of approximately 27–28 kDa [1][5].

Why Fat Body Protein P6 Cannot Be Replaced by Drosophila ADH, LSPs, or Other In-Class Fat Body Polypeptides


Fat body protein P6 occupies a distinct biochemical and regulatory niche among Drosophila larval fat body proteins that precludes simple substitution by its closest analogs. Unlike ADH—its closest evolutionary relative—P6 contains 51 methionine residues (20% of amino acids) versus zero in mature ADH, representing a fundamentally different amino acid composition that determines its function as a sulfur-storage depot rather than an enzyme [1][2]. Compared with the co-expressed larval serum proteins (LSP-1, LSP-2) and polypeptide P1, P6 displays a unique regulatory profile: its transcript is not induced by ecdysterone, whereas LSP-2 and P1 are hormone-responsive, and P6 transcript levels persist at the end of the third larval instar after LSP transcripts have markedly declined [3][4]. Furthermore, P6 is predicted to localize to the cytoplasm, while LSPs are secreted as hexameric hemolymph proteins, resulting in divergent subcellular fractionation behavior [5]. These compositional, regulatory, and localization differences mean that substituting ADH, any LSP subunit, or P1 for P6 in an experimental protocol will produce results that are not biologically interchangeable and may lead to incorrect conclusions about sulfur metabolism, hormone-independent gene regulation, or cytoplasmic protein dynamics during late larval development.

Quantitative Differentiation Evidence: Fat Body Protein P6 (Fbp2) Versus Closest Analogs and In-Class Comparators


Methionine Composition: P6 Contains 51 Methionine Residues (20%) Versus 0–1 in Drosophila Alcohol Dehydrogenase

Fat body protein P6 (Fbp2) exhibits an extreme amino acid composition bias that quantitatively distinguishes it from its closest paralog, Drosophila alcohol dehydrogenase (ADH). In D. melanogaster, the mature P6 polypeptide contains 51 methionine residues, representing 20% of all 256 amino acids [1]. In contrast, mature ADH contains zero methionine residues, and the D. melanogaster ADH gene encodes only a single methionine in the unprocessed polypeptide [1][2]. When Fbp2 DNA sequences are compared between D. melanogaster and D. pseudoobscura, methionine is involved in 46% of all amino acid replacements, indicating that methionine accumulation is the dominant mode of evolution at this locus [2]. Methionine accumulation was found not to affect conserved residues of the ADH-ADHr-FBP2 multigene family, demonstrating that the compositional shift is targeted to structurally permissive sites [2].

Sulfur-storage protein Amino acid composition Gene duplication

Ecdysterone Independence: P6 Transcript Is Not Induced by Ecdysterone, Unlike LSP-2 and P1

P6 is the only major Drosophila larval fat body polypeptide whose expression is not induced by the molting hormone ecdysterone (20-hydroxyecdysone). In ecdysterone-deficient larvae of the temperature-sensitive ecd1 mutant, supplementation with ecdysterone increased transcript levels of at least three of the four LSP genes (LSP-1 α, β, and γ subunits plus LSP-2) and also increased the level of the P1 transcript, but did not increase the P6 transcript [1]. In cultured fat bodies from third-instar larvae, ecdysterone supplementation induced expression of LSP-2 and P1 genes, while P6 was notably absent from the set of hormone-responsive genes [2]. Additionally, in transplantation experiments, the appearance of protein P6 in transplanted fat bodies was less consistent than that of the LSPs, further supporting a distinct regulatory mechanism [3].

Hormone-independent gene regulation Ecdysone response Larval fat body

Developmental Expression Window: P6 Transcript Persists at High Levels When LSP Transcripts Have Markedly Declined

The temporal expression profile of P6 is shifted later in development compared to the LSP genes, creating a distinct window during which P6 is the predominant fat body transcript. LSP-1 β and γ transcripts are first detected in fat bodies within one hour after the second larval molt, and LSP-1 α and LSP-2 transcripts appear a few hours later; all four LSP transcripts are subsequently maintained at high levels during most of the third instar and then rapidly decrease shortly before pupariation [1]. In contrast, expression of the P6 and P1 genes begins later than the LSP genes, and critically, the levels of the P6 transcript remain high at the end of the third instar after the LSP transcripts have markedly decreased [1]. P6 represents up to 1% of soluble proteins in the Drosophila fat body during peak expression [2].

Developmental timing Transcript persistence Larval-pupal transition

Evolutionary Methionine Accumulation Rate: Drosophila Fbp2 Lineage Accumulates Methionine 2× Faster Than the Calyptrate Diptera Lineage

The Fbp2 locus exhibits lineage-specific evolutionary dynamics that distinguish it not only from ADH but from homologous fat body proteins in related dipteran species. Under a steady-state model, the rate of methionine accumulation was constant in the lineage leading to Drosophila and was twice as fast as that in the calyptrate Diptera lineage (represented by Sarcophaga peregrina, which encodes the homologous 25-kDa protein) [1]. Substitution rates were consistent with a slight positive selective advantage for each methionine change in approximately one-half of amino acid sites in Drosophila [1]. This finding emerged from a comparative analysis where short-term evolution was compared between two Drosophila species (D. melanogaster and D. pseudoobscura) and long-term evolution was compared between two dipteran genera belonging respectively to acalyptrate (Drosophila) and calyptrate (Sarcophaga) lineages [1]. The P6 and the 25-kDa protein of S. peregrina have undergone parallel and independent enrichment in methionine, but at markedly different rates [1][2].

Molecular evolution Selection coefficient Amino acid replacement rate

Subcellular Localization: P6 Is Predicted Cytoplasmic, Contrasting With Secreted Hexameric LSPs

Fat body protein P6 (Fbp2) is predicted to be active in the cytoplasm based on Gene Ontology annotations, with no predicted signal peptide or transmembrane domains that would target it for secretion [1]. This contrasts fundamentally with the larval serum proteins (LSP-1 and LSP-2), which are secreted as hexameric complexes into the hemolymph [2]. The LSP-1 subunits (α, β, γ) and LSP-2 each form hexamers that circulate in the larval hemolymph as storage proteins, while P6 and P1 remain intracellular [2][3]. P6's predicted oxidoreductase activity, acting on the CH-OH group of donors with NAD or NADP as acceptor, is consistent with a cytoplasmic metabolic or storage function rather than an extracellular structural role [1]. Additionally, P6 has a predicted NAD⁺ binding site at positions 10–34 and a proton acceptor active site at position 151, features consistent with intracellular enzymatic capacity [4].

Subcellular fractionation Protein localization Cytoplasmic vs. secreted

Commercial Recombinant Protein Availability: Multiple Expression Systems With Validated Purity Specifications for Fat Body Protein P6 (Fbp2)

Recombinant fat body protein P6 (Fbp2) is commercially available from multiple independent suppliers in four distinct expression systems—Yeast, E. coli, Baculovirus, and Mammalian Cell—providing procurement flexibility that is not uniformly available for closely related Drosophila fat body proteins [1]. The full-length protein (amino acids 1–256) is offered as a lyophilized powder with documented purity of >85% by SDS-PAGE (Drosophilidae.com, Catalog CDRPO-3110315) and >90% by SDS-PAGE (Gentaur, Catalog GEN1002006.Yeast) [1]. His-tag and tag-free formats are available upon request, and the protein is supplied in Tris/PBS-based buffer with 6% trehalose at pH 8.0, with recommended reconstitution to 0.1–1.0 mg/mL in deionized sterile water [1]. Shelf life for lyophilized form is 12 months at −20°C to −80°C; liquid form is 6 months at −20°C to −80°C [1]. The protein is validated for use as a positive control in ELISA, IFA, RIA, and Western Blot applications . By comparison, recombinant LSP subunits and P1 are considerably less accessible from commercial vendors, making P6 the most readily procurable Drosophila fat body protein for experimental standardization.

Recombinant protein procurement Expression system selection Quality control

Recommended Research and Procurement Scenarios Where Fat Body Protein P6 (Fbp2) Provides Definitive Advantage Over Alternative Proteins


Sulfur-Amino-Acid Labeling and Methionine-Rich Protein Standard for Metabolic Studies

When designing pulse-chase experiments with ³⁵S-methionine labeling in Drosophila larval tissue, P6 (Fbp2) is the optimal positive control because its 20% methionine content (51 residues per molecule) provides a signal intensity far exceeding any other single fat body protein [1][2]. ADH, with zero methionines in the mature protein, cannot serve as a methionine-incorporation standard. LSP subunits, while methionine-containing, have substantially lower methionine density and their hexameric assembly complicates stoichiometric quantification. P6's monomeric, cytoplasmic nature simplifies signal quantification in autoradiography or scintillation counting [3].

Ecdysone-Independent Negative Control for Hormone-Response Gene Expression Assays in Larval Fat Body

Any experiment measuring transcriptional response to ecdysterone (20-hydroxyecdysone) in Drosophila larval fat body requires a validated non-responsive reference gene. P6 is the only well-characterized major fat body polypeptide whose transcript level is unaffected by ecdysterone supplementation in both the ecd1 mutant in vivo model and cultured fat body explants [1][2]. LSP-2 and P1, which are strongly induced by ecdysterone, cannot serve as negative controls and would confound normalization of qRT-PCR or RNA-seq data [3].

Late-Larval-Stage Protein Marker for Pre-Pupariation Developmental Time Windows

For studies focused on the transition from late third instar to pupariation, P6 transcript and protein levels remain elevated at a developmental stage when LSP transcripts have already declined markedly [1]. This makes P6 the preferred endogenous marker for protein extraction, Western blot, or immunohistochemistry protocols that must confirm tissue integrity and protein recovery specifically during this narrow late-larval window, where LSP-based markers would yield false-negative results due to their natural downregulation [1][2].

Evolutionary Genetics Model System for Positive Selection on Amino Acid Composition

The Fbp2/P6 locus is one of the most thoroughly quantified examples of selection-driven amino acid composition change in a eukaryotic gene duplicate, with documented methionine accumulation rates that are 2-fold faster in the Drosophila lineage than in calyptrate Diptera [1]. With 46% of interspecific amino acid replacements involving methionine and evidence of positive selection at approximately half of all sites, Fbp2 is an unparalleled model for studying the molecular evolution of protein composition bias [1]. The availability of recombinant P6 protein from multiple expression systems further enables in vitro evolutionary biochemistry studies [2].

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